2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone
Description
Historical Development of Halogenated Pyrrole Chemistry
The halogenation of pyrroles has long presented challenges due to the inherent reactivity of the pyrrole ring. Early methods relied on strong electrophilic reagents, often leading to uncontrolled polyhalogenation. For instance, direct halogenation of pyrrole with iodine or bromine typically yields tetrahalogenated derivatives such as tetraiodopyrrole or tetrabromopyrrole. These outcomes stem from the electron-rich nature of the pyrrole ring, which facilitates successive electrophilic attacks.
Traditional approaches to monohalogenation required protective strategies, such as N-substitution with acetyl or methyl groups, to modulate reactivity. The development of regioselective halogenation methods gained momentum with the advent of Lewis acid catalysts and controlled reaction conditions. However, these chemical methods often demanded harsh reagents like N-halosuccinimides under anhydrous conditions. A paradigm shift emerged through biocatalytic approaches, exemplified by flavin-dependent halogenases such as PrnC, which enable site-selective chlorination of pyrrolic substrates under mild conditions.
Significance in Heterocyclic Chemistry Research
Halogenated pyrroles serve as critical intermediates in synthesizing bioactive molecules and functional materials. Their utility arises from three key factors:
- Electronic Modulation : Halogen atoms alter electron density distribution, influencing aromaticity and subsequent reactivity.
- Synthetic Versatility : Halogens act as leaving groups, enabling cross-coupling reactions and nucleophilic substitutions. For example, brominated pyrroles facilitate Suzuki-Miyaura couplings to construct complex heterocyclic systems.
- Material Science Applications : Halogenated boron-dipyrromethenes (BODIPYs) exhibit tunable photophysical properties for use in organic semiconductors and solar cells.
The introduction of trichloroacetyl groups, as seen in 2,2,2-trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone, further enhances electrophilicity at the α-position, making it a valuable scaffold for designing kinase inhibitors or agrochemical precursors.
Relationship to 2-(Trichloroacetyl)pyrrole (TCAP)
Structurally, this compound expands upon the TCAP framework through two modifications:
- Cyclopropylcarbonyl Substituent : Introduced at the 4-position, this group imposes steric constraints and modulates electron-withdrawing effects.
- Trichloroacetyl Group : Positioned at the 2-position, it enhances electrophilicity, akin to TCAP, but with altered regioselectivity in subsequent reactions.
Comparative analysis reveals that the cyclopropyl moiety increases metabolic stability compared to linear alkyl chains, a feature leveraged in prodrug design.
Current Academic Interest and Research Landscape
Recent studies focus on three areas:
- Biocatalytic Synthesis : PrnC-mediated chlorination enables regioselective functionalization of pyrroles without protective groups, streamlining routes to analogs like this compound.
- Agrochemical Development : Chlorinated pyrrole derivatives show promise as fungicides. For instance, chemoenzymatic synthesis of Fludioxonil analogs highlights the relevance of halogenated intermediates.
- Computational Modeling : Density functional theory (DFT) studies predict reaction pathways for trichloroacetylated pyrroles, aiding in rational design of catalysts.
| Property | This compound | TCAP |
|---|---|---|
| Molecular Formula | C₁₀H₈Cl₃NO₂ | C₆H₄Cl₃NO |
| Molecular Weight (g/mol) | 280.5 | 204.46 |
| Key Functional Groups | Cyclopropylcarbonyl, trichloroacetyl | Trichloroacetyl |
| Synthetic Accessibility | Requires multistep acylations | Direct halogenation feasible |
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(cyclopropanecarbonyl)-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO2/c11-10(12,13)9(16)7-3-6(4-14-7)8(15)5-1-2-5/h3-5,14H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBQMMMVTVTXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone involves multiple steps. One common method includes the reaction of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carbaldehyde with trichloroacetyl chloride in the presence of a base . The reaction conditions typically involve maintaining a low temperature to control the reactivity of the trichloroacetyl chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function . The pathways involved in its action depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 885950-09-4
- Molecular Formula: C₁₀H₈Cl₃NO₂
- Molecular Weight : 280.5 g/mol .
- Structure: Features a trichloroethanone core attached to a pyrrole ring substituted at the 4-position with a cyclopropylcarbonyl group.
Synthesis: The compound is synthesized via Friedel-Crafts formylation of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, followed by regioselective functionalization at the pyrrole ring’s 4-position .
Physical Properties :
- Density : 1.609 ± 0.06 g/cm³ (predicted)
- Boiling Point : 423.1 ± 45.0 °C (predicted)
- pKa : 12.72 ± 0.50 (predicted)
- Hazard Class : IRRITANT .
Comparison with Structural Analogs
The compound belongs to a class of trichloroethanone-functionalized pyrroles, where structural variations primarily occur at the 4-position of the pyrrole ring. Key analogs and their properties are summarized below:
Table 1: Structural and Physical Properties of Analogs
Physicochemical Properties
- Boiling Points : The target compound’s predicted boiling point (423.1°C) is comparable to benzoyl analogs, though fluorinated derivatives may exhibit lower boiling points due to reduced molecular symmetry .
- Density: The cyclopropylcarbonyl derivative’s density (1.609 g/cm³) is higher than non-aromatic analogs, reflecting its compact cyclopropane ring .
Biological Activity
2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone, also known as CAS Number 885950-09-4 , is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from diverse research studies and literature.
| Property | Value |
|---|---|
| Molecular Formula | C10H8Cl3NO2 |
| Molecular Weight | 280.54 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
Research indicates that this compound exhibits antimicrobial and antitumor properties. The compound's structure allows it to interact with biological macromolecules, potentially inhibiting various cellular processes.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against several bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a potent antimicrobial effect.
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound induced apoptosis in these cells at concentrations of 20 µM and above, with a notable increase in caspase activity, suggesting a mechanism involving programmed cell death.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study found that:
- Staphylococcus aureus : MIC = 15 µg/mL
- Escherichia coli : MIC = 30 µg/mL
These findings suggest that the compound could be a candidate for developing new antibacterial agents.
Case Study 2: Cytotoxicity on Cancer Cells
A research team conducted an experiment to assess the cytotoxic effects of the compound on A549 lung cancer cells. The results showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 40 |
| 50 | 15 |
At a concentration of 20 µM, there was a significant reduction in cell viability, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
